molecular formula C17H26N2O B6975295 N-(5-oxaspiro[3.5]nonan-8-yl)-N'-phenylpropane-1,3-diamine

N-(5-oxaspiro[3.5]nonan-8-yl)-N'-phenylpropane-1,3-diamine

Cat. No.: B6975295
M. Wt: 274.4 g/mol
InChI Key: BEEXPSPCXGHECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-oxaspiro[35]nonan-8-yl)-N’-phenylpropane-1,3-diamine is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxaspiro[3.5]nonan-8-yl)-N’-phenylpropane-1,3-diamine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the spirocyclic core, followed by the introduction of the phenylpropane-1,3-diamine moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxaspiro[3.5]nonan-8-yl)-N’-phenylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-(5-oxaspiro[3.5]nonan-8-yl)-N’-phenylpropane-1,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-oxaspiro[3.5]nonan-8-yl)-N’-phenylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The spirocyclic structure may play a key role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-oxaspiro[3.5]nonan-8-yl)-N’-phenylpropane-1,3-diamine is unique due to its specific combination of the spirocyclic core and the phenylpropane-1,3-diamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(5-oxaspiro[3.5]nonan-8-yl)-N'-phenylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-2-6-15(7-3-1)18-11-5-12-19-16-8-13-20-17(14-16)9-4-10-17/h1-3,6-7,16,18-19H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEXPSPCXGHECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCO2)NCCCNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.